![molecular formula C10H10BrNO3 B5614898 2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)
2-[(2-bromopropanoyl)amino]benzoic acid
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Overview
Description
"2-[(2-bromopropanoyl)amino]benzoic acid" is a chemical compound that has been studied in various contexts including synthesis, molecular structure, and its reactions and properties. This compound, like many others in the field of organic chemistry, is of interest for its potential applications in materials science, pharmaceuticals, and as a precursor for further chemical modifications.
Synthesis Analysis
The synthesis of compounds related to "2-[(2-bromopropanoyl)amino]benzoic acid" involves various chemical reactions, starting materials, and methodologies. For example, optical resolution and preferential crystallization techniques have been used to synthesize optically active compounds, demonstrating the complexity and precision required in chemical synthesis (Shiraiwa et al., 2002). Additionally, the synthesis of oxazine, thiazine, and quinoxaline derivatives from 3-aryl-2-bromopropanoic acids highlights the versatility of reactions involving bromo compounds (Pokhodylo et al., 2021).
Molecular Structure Analysis
The study of molecular structures through techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy provides insights into the arrangement of atoms within a molecule and how this influences its chemical behavior. For instance, the molecular structure analysis of 2-amino-3,5-dibromobenzoic acid revealed details about its geometry, intra- and inter-molecular interactions, and theoretical predictions of its reactivity (Yıldırım et al., 2015).
Chemical Reactions and Properties
"2-[(2-bromopropanoyl)amino]benzoic acid" undergoes various chemical reactions, including free radical additions and electrophilic attacks, which are fundamental in synthesizing numerous derivatives and exploring its chemical properties. The free radical addition of 2-bromoalkanoic acids to alkenes is an example of how bromo compounds can be functionalized to generate new chemical entities (Nakano et al., 1987).
Physical Properties Analysis
The physical properties of chemical compounds, such as melting points, solubility, and crystallization behavior, are crucial for understanding their stability, formulation, and application potential. Studies on the optical resolution and crystallization behavior of related compounds provide valuable data on their physical properties and how they can be manipulated for various applications (Shiraiwa et al., 2002).
Chemical Properties Analysis
The chemical properties of "2-[(2-bromopropanoyl)amino]benzoic acid" and its derivatives, such as reactivity, stability under different conditions, and interactions with other molecules, are essential for their practical application. Research on the synthesis, characterization, and biological activity of cadmium (II) complex derived from a related azo ligand demonstrates the importance of chemical property analysis in understanding the potential uses of these compounds (Jaber et al., 2021).
properties
IUPAC Name |
2-(2-bromopropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(11)9(13)12-8-5-3-2-4-7(8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGYDXXIPRSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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